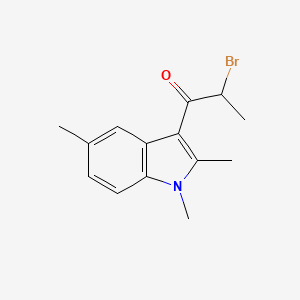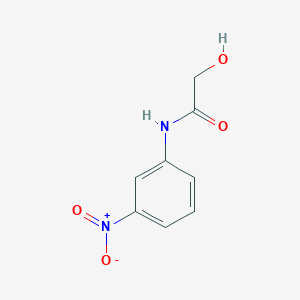![molecular formula C5H7NO3S2 B1453340 2-[(Metilsulfonil)metileno]-1,3-tiazolidin-4-ona CAS No. 24146-38-1](/img/structure/B1453340.png)
2-[(Metilsulfonil)metileno]-1,3-tiazolidin-4-ona
Descripción general
Descripción
The compound “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is a chemical compound that is used in scientific research . It is a derivative of thiazolidine, a five-membered heterocyclic compound having sulfur at the first position and nitrogen at the third position .
Molecular Structure Analysis
The molecular formula of “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is C5H7NO3S2, with an average mass of 193.244 Da and a mono-isotopic mass of 192.986740 Da .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
2-[(Metilsulfonil)metileno]-1,3-tiazolidin-4-ona: se ha explorado por su potencial como agente antimicrobiano. Los derivados de este compuesto han demostrado efectividad contra diversas cepas de bacterias, incluidas cepas resistentes como MRSA. El mecanismo del compuesto involucra la inhibición del crecimiento bacteriano, lo que lo convierte en un candidato para su desarrollo posterior como agente terapéutico .
Actividad antiinflamatoria
Este compuesto también se ha estudiado por sus propiedades antiinflamatorias. Se ha encontrado que exhibe actividad inhibitoria de COX, que es un objetivo común para los fármacos antiinflamatorios. Esto sugiere que podría utilizarse en el desarrollo de nuevos medicamentos antiinflamatorios con posibles efectos secundarios menores que los tratamientos actuales .
Investigación de productos químicos agrícolas
En la agricultura, This compound se está investigando para su uso como regulador del crecimiento vegetal. Su similitud estructural con ciertas hormonas vegetales sugiere que podría influir en el crecimiento y desarrollo de las plantas, aunque las aplicaciones específicas en este campo todavía están bajo investigación .
Ciencia de los materiales
Los derivados del compuesto se están investigando en ciencia de los materiales para su posible uso en la creación de nuevos tipos de polímeros con propiedades únicas. Estos polímeros podrían tener aplicaciones en diversas industrias, incluida la automotriz y aeroespacial, donde se requieren materiales con características específicas .
Ciencia ambiental
En ciencia ambiental, This compound y sus derivados se están examinando por su papel en el desarrollo de nuevos electrolitos para baterías de iones de litio de alto voltaje. Esta investigación es crucial para mejorar las tecnologías de almacenamiento de energía, lo que es un factor clave en el avance de las soluciones de energía renovable .
Bioquímica y farmacología
El compuesto es de interés en bioquímica y farmacología por su posible papel en el desarrollo de fármacos. Su estructura molecular le permite interactuar con varios receptores biológicos, lo que podría conducir a la creación de nuevos fármacos con una gama de aplicaciones terapéuticas, incluidos medicamentos antivirales, anticancerígenos y antidiabéticos .
Síntesis química
This compound: sirve como un bloque de construcción en la síntesis química. Se puede utilizar para construir una amplia gama de compuestos químicos, que luego se pueden utilizar en investigaciones adicionales o como intermediarios en la síntesis de moléculas más complejas .
Química analítica
Por último, en química analítica, este compuesto se utiliza como un estándar de referencia para garantizar la precisión y confiabilidad de las pruebas farmacéuticas. Ayuda en la calibración de instrumentos y la validación de métodos de prueba, lo cual es esencial para mantener altos estándares en la investigación farmacéutica .
Direcciones Futuras
Thiazolidine derivatives, including “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one”, have diverse therapeutic and pharmaceutical activity, making them compelling candidates for future drug development . The novel synthesis of thiazolidine derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mecanismo De Acción
Target of Action
Many compounds with a sulfonyl group are known to interact with enzymes in the body, particularly those involved in inflammatory responses .
Mode of Action
The compound could potentially bind to these enzymes and inhibit their activity, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. If the targets are enzymes involved in inflammation, then the pathways affected would likely be those involved in the inflammatory response .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Without specific information on this compound, it’s difficult to predict its ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it inhibits enzymes involved in inflammation, the result could be a reduction in inflammation .
Análisis Bioquímico
Biochemical Properties
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of inflammatory mediators . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, beyond which toxicity may occur. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain tissues, such as the liver and kidneys . Its localization within cells can affect its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
(2E)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCEEFKLAEPNQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/1\NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679713 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24146-38-1 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)





![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)






![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
